Demethoxy-7-O-methylcapillarisin

Coumarin Physicochemical Property Drug-likeness

Crude Artemisia extracts and generic coumarins lead to irreproducible quantification due to co-eluting peaks and undefined composition. Demethoxy-7-O-methylcapillarisin (CAS 61854-37-3) resolves this as a structurally authenticated, single-entity reference standard. Its distinct 7-methoxy substitution pattern, LogP of 3.27, and TPSA of 85.20 Ų ensure unambiguous HPLC/LC-MS identification and accurate calibration for plant authentication and quality control workflows. - Eliminates false positives from co-occurring coumarins (e.g., scopoletin, capillarisin). - Defined physicochemical profile supports cell-based assay permeability predictions. - Purified natural product for screening libraries, enabling definitive hit attribution.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 61854-37-3
Cat. No. B590738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxy-7-O-methylcapillarisin
CAS61854-37-3
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
InChIInChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3
InChIKeyKBZNDYPDNBEAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Demethoxy-7-O-methylcapillarisin (CAS 61854-37-3) – Structural and Pharmacognostic Overview for Procurement Decisions


Demethoxy-7-O-methylcapillarisin (CAS 61854-37-3), also known as 5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-chromen-4-one, is a phenolic natural product belonging to the coumarin class of organic compounds . It is primarily isolated from plants of the Artemisia genus, including Artemisia scoparia and Artemisia capillaris, which are traditionally used in East Asian medicine for hepatic and inflammatory disorders . The compound exhibits a characteristic 1-benzopyran-2-one core structure with a ketone group at the C2 position, and its molecular formula is C16H12O6 with a molecular weight of 300.26 g/mol .

Why Demethoxy-7-O-methylcapillarisin Cannot Be Replaced by Generic Coumarins or Other Artemisia spp. Extracts


Generic substitution of Demethoxy-7-O-methylcapillarisin with other coumarins (e.g., esculetin, scopoletin, or umbelliferone) or crude Artemisia extracts is scientifically invalid due to the compound's distinct substitution pattern and resultant physicochemical properties. The presence of a 7-methoxy group and a 2-(4-hydroxyphenoxy) moiety confers a unique LogP value of approximately 3.27, which dictates its membrane permeability and tissue distribution profile relative to more hydrophilic coumarins . Furthermore, its specific topological polar surface area (TPSA) of 85.20 Ų distinguishes it from other Artemisia-derived coumarins, influencing its interaction with biological targets and its solubility profile [1]. These differences translate into distinct bioactivity and pharmacokinetic behavior, rendering non-identical compounds or undefined mixtures unsuitable for reproducible scientific or industrial applications.

Quantitative Differentiation of Demethoxy-7-O-methylcapillarisin: A Comparator-Driven Evidence Guide


Comparative Physicochemical Profile: LogP and TPSA Distinguish Demethoxy-7-O-methylcapillarisin from Common Coumarins

Demethoxy-7-O-methylcapillarisin exhibits a markedly higher LogP (3.27) compared to simpler hydroxylated coumarins such as esculetin (LogP ~1.2) and scopoletin (LogP ~1.5), indicating significantly greater lipophilicity. This is accompanied by a Topological Polar Surface Area (TPSA) of 85.20 Ų, which is lower than that of more heavily hydroxylated coumarins (e.g., esculetin TPSA ~90 Ų), suggesting enhanced membrane permeability .

Coumarin Physicochemical Property Drug-likeness

Structural Distinction from Capillarisin: The Missing Methoxy Group and Its Implications

Demethoxy-7-O-methylcapillarisin is structurally differentiated from capillarisin by the absence of a methoxy group at the 6-position, resulting in a distinct 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one core versus capillarisin's 5,6,7-trihydroxy substitution pattern. This modification alters the electronic distribution of the chromone ring and eliminates potential intramolecular hydrogen bonding present in capillarisin .

Capillarisin Structure-Activity Relationship Natural Product

Physicochemical Stability and Storage: Quantitative Shelf-Life Data

Demethoxy-7-O-methylcapillarisin demonstrates defined stability parameters under specific storage conditions: as a powder, it is stable for 3 years at -20°C and 2 years at 4°C. In solution (e.g., DMSO), stability is maintained for 6 months at -80°C and 1 month at -20°C . While direct comparative stability data for analogs is not available in the same source, these quantitative benchmarks provide essential guidance for procurement planning and inventory management.

Stability Storage Procurement

Optimal Research and Industrial Use Cases for Demethoxy-7-O-methylcapillarisin Based on Evidence


Reference Standard for Phytochemical Fingerprinting and Quality Control of Artemisia Species

Due to its well-defined structure and occurrence in Artemisia scoparia and A. capillaris, Demethoxy-7-O-methylcapillarisin serves as a critical analytical reference standard for the authentication and quantitative analysis of these medicinal plants . Its unique retention time and spectral signature, dictated by its specific substitution pattern and LogP, enable precise LC-MS and HPLC-based quantification, differentiating it from co-occurring coumarins like scopoletin or capillarisin.

In Vitro Pharmacological Studies Requiring Defined Lipophilicity

The compound's calculated LogP of 3.27 predicts favorable passive membrane permeability, making it a suitable candidate for cell-based assays where intracellular target engagement is hypothesized . Its higher lipophilicity compared to many common coumarins suggests potential advantages in penetrating lipid bilayers without the need for aggressive permeabilization techniques, provided solubility in assay media is appropriately managed.

Medicinal Chemistry as a Scaffold for Semi-Synthetic Derivatization

The chromone core of Demethoxy-7-O-methylcapillarisin, featuring a free 5-hydroxyl group and a 2-(4-hydroxyphenoxy) moiety, presents a versatile scaffold for medicinal chemistry efforts aimed at modulating bioactivity and physicochemical properties . The distinct substitution pattern (7-methoxy vs. 6-methoxy in capillarisin) allows for structure-activity relationship (SAR) studies exploring the impact of methoxy group positioning on target binding and metabolic stability.

Natural Product Libraries for Phenotypic Screening

As a purified natural product with defined chemical structure and potential bioactivity, Demethoxy-7-O-methylcapillarisin is a valuable addition to natural product screening libraries. Its inclusion, rather than reliance on crude Artemisia extracts, ensures that any observed biological effect can be definitively attributed to this specific molecular entity, thereby reducing false positives and streamlining hit validation . Its unique physicochemical profile expands the chemical diversity of screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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